molecular formula C17H25NO B1194508 5-((1-Phenylcyclohexyl)amino)pentanal CAS No. 77160-81-7

5-((1-Phenylcyclohexyl)amino)pentanal

Cat. No.: B1194508
CAS No.: 77160-81-7
M. Wt: 259.4 g/mol
InChI Key: DFWAURCAQIVIIQ-UHFFFAOYSA-N
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Description

5-((1-Phenylcyclohexyl)amino)pentanal (CAS No. 77160-81-7), also referred to as Pentanal, 5-[(1-phenylcyclohexyl)amino]-, is a substituted aldehyde characterized by a phenylcyclohexylamino group attached to a pentanal backbone . Its molecular structure combines a cyclohexyl ring fused with a phenyl group and an amino-linked pentanal chain.

Properties

CAS No.

77160-81-7

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

5-[(1-phenylcyclohexyl)amino]pentanal

InChI

InChI=1S/C17H25NO/c19-15-9-3-8-14-18-17(12-6-2-7-13-17)16-10-4-1-5-11-16/h1,4-5,10-11,15,18H,2-3,6-9,12-14H2

InChI Key

DFWAURCAQIVIIQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCC=O

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCC=O

Other CAS No.

77160-81-7

Synonyms

5-(1-phenylcyclohexylamine valeraldehyde)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Phencyclidine (PCP) and Metabolites
  • Phencyclidine (1-(1-phenylcyclohexyl)piperidine): A Schedule II psychotropic substance with NMDA receptor antagonist properties. Unlike 5-((1-phenylcyclohexyl)amino)pentanal, PCP contains a piperidine ring instead of an amino-pentanal chain, contributing to its psychoactive effects .
  • 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine: A PCP metabolite with a hydroxylated piperidine group. Both this metabolite and this compound share the phenylcyclohexyl moiety but differ in functional groups (hydroxypiperidine vs. amino-pentanal). Such metabolites may evade standard toxicology screens, highlighting the importance of structural nuances in detection .
  • 5-(N-(1-Phenylcyclohexyl)amino)pentanoic acid: A metabolite of PCP with a carboxylic acid terminus instead of an aldehyde. This difference alters reactivity (e.g., carboxylate salts vs. aldehyde oxidation) and solubility (polar vs. semi-polar) .

Key Comparison Table

Compound Functional Groups Key Features Reference
This compound Aldehyde, amino, phenylcyclohexyl Semi-polar, potential metabolic intermediate
Phencyclidine (PCP) Piperidine, phenylcyclohexyl Psychoactive, NMDA antagonist
5-(N-(1-Phenylcyclohexyl)amino)pentanoic acid Carboxylic acid, amino, phenylcyclohexyl Polar, metabolite of PCP
Aldehyde Derivatives
  • Valeraldehyde (Pentanal): A simple aldehyde (C5H10O) with industrial uses in flavors and fragrances. Compared to this compound, it lacks the phenylcyclohexylamino group, resulting in lower molecular weight and higher volatility .
  • 5-(1,3-Dioxan-2-yl)pentanal: Features a dioxane ring, enhancing stability against hydration.
  • 5-Methylthiopentanaldoxime: Contains a thioether and oxime group, enabling metal chelation. The oxime group introduces nucleophilic reactivity absent in this compound .

Key Comparison Table

Compound Functional Groups Applications/Properties Reference
Valeraldehyde Aldehyde Industrial solvents, fragrances
This compound Aldehyde, amino, phenylcyclohexyl Undefined applications, structural complexity
5-(1,3-Dioxan-2-yl)pentanal Aldehyde, dioxane Enhanced stability

Metabolic and Detection Considerations

This compound’s structural similarity to PCP metabolites raises questions about its detectability in toxicology assays. The aldehyde group in this compound could undergo further oxidation or conjugation, complicating metabolic pathways compared to ketones (e.g., 2-Pentanone, 5-(1-cyclohexen-1-yl)-5-nitro) or stabilized derivatives like dioxane-containing aldehydes .

Pharmacological and Regulatory Implications

The amino-pentanal chain may reduce psychoactivity compared to piperidine-containing derivatives, but this remains speculative without direct pharmacological data.

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